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Compound of Interest

Compound Name: 2-Amino-2-(pyridin-3-yl)acetonitrile

Cat. No.: B148195

IUPAC Name: 2-Amino-2-(pyridin-3-yl)acetonitrile
CAS Number: 131988-63-1

This technical guide provides a comprehensive overview of 2-amino-2-(pyridin-3-
yl)acetonitrile, a pivotal intermediate in the synthesis of pharmacologically active compounds.
The document details its chemical and physical properties, established synthetic protocols, and
its role in the development of therapeutic agents targeting muscarinic acetylcholine receptors.

Physicochemical and Spectroscopic Data

2-Amino-2-(pyridin-3-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring, an
amino group, and a nitrile group attached to a central chiral carbon. Its properties, along with
those of its common salt forms, are summarized below.

Table 1: Physicochemical Properties
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Property Value Source

2-amino-2-(pyridin-3-
IUPAC Name . [1]
yl)acetonitrile

CAS Number 131988-63-1 [2]
Molecular Formula C7H7N3 [3]
Molecular Weight 133.15 g/mol [3]

SGCPBVKKDRXBIB-
InChl Key [4]
UHFFFAOYSA-N

Orange Oil (as reported for
Form . [4]
one synthesis)

logP (Calculated) 0.60 [4]
Topological Polar Surface Area  62.7 A2 [1]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 3 [4]
Rotatable Bonds 1 [4]

Table 2: Spectroscopic Data
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Spectrum

Data

Source

1H NMR (400 MHz, D20, for
dihydrochloride salt)

0 8.5-9.0 ppm (m, pyridine
protons), 6 3.2-3.5 ppm (br s,

amino protons)

[5]

1H NMR (CDCls, for free base)

6 8.80 (d, J = 2.3 Hz, 1H), 8.64
(dd, J=4.8, 1.6 Hz, 1H), 7.89
(dt, J=7.9,2.0 Hz, 1H), 7.42
(dd, J=7.9, 4.8 Hz, 1H), 4.89
(s, 1H), 2.10 (br s, 2H)

[4]

13C NMR (75 MHz, CDCls, for

free base)

0 149.70, 147.10, 135.58,
133.08, 124.50, 118.81, 61.05

[6]

IR (KBr, for dihydrochloride

salt)

3300-3500 cm~1 (N-H stretch,
broad), 2240 cm~* (C=N

stretch, strong)

[5]

Synthesis and Experimental Protocols

The synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile is most commonly achieved via a

modified Strecker reaction. Other notable methods include reductive amination and adaptations

of the Morita-Baylis-Hillman reaction.

The Strecker synthesis is a versatile method for producing a-aminonitriles from an aldehyde,

ammonia, and a cyanide source.[7][8] A frequently cited protocol for the target compound

involves the use of trimethylsilyl cyanide (TMSCN).[4]

Experimental Protocol: Modified Strecker Reaction

o Reagents: 3-Pyridinecarboxaldehyde, Trimethylsilyl cyanide (TMSCN), Ammonium chloride

(NH4Cl), Ammonia (aqueous solution, e.g., 28%).

e Step 1: Imine Formation and Cyanation:

o To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol), add an

agueous solution of ammonia and ammonium chloride.
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o Stir the mixture at room temperature to facilitate the formation of the corresponding imine
in situ.

o Cool the reaction mixture to O °C.
o Slowly add trimethylsilyl cyanide (TMSCN) to the mixture.

o Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 h)
until completion, monitored by TLC or HPLC.

e Step 2: Work-up and Purification:
o Quench the reaction by adding water.

o Extract the agueous layer with an organic solvent such as ethyl acetate or
dichloromethane.

o Combine the organic layers, dry over an anhydrous salt (e.g., Na2S0Oa), filter, and
concentrate under reduced pressure.

o Purify the resulting crude product (often an orange oil) by column chromatography on
silica gel to yield pure 2-amino-2-(pyridin-3-yl)acetonitrile. A reported yield for this
method is 44%.[4]

This two-step approach involves the formation of an imine, which is then reduced to the desired
primary amine.[5]

Experimental Protocol: Reductive Amination

e Reagents: 3-Pyridinecarboxaldehyde, an ammonia source (e.g., ammonium acetate), a
reducing agent (e.g., sodium cyanoborohydride, NaBHsCN), an appropriate solvent system.

e Step 1: Imine Formation:
o Dissolve 3-pyridinecarboxaldehyde and ammonium acetate in a solvent like methanol.

o Stir the mixture at a controlled temperature (e.g., 0-5 °C) for a period (e.g., 6 hours) to
form the imine intermediate.
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o Step 2: Reduction:

o Add sodium cyanoborohydride portion-wise to the reaction mixture, maintaining the
temperature.

o Allow the reaction to proceed at room temperature for an extended period (e.g., 12 hours).
e Step 3: Work-up and Purification:

o Acidify the mixture with HCI to quench the reaction and protonate the amine.

o Remove the solvent under reduced pressure.

o Purify the product, potentially through recrystallization if the hydrochloride salt is desired.

The MBH reaction typically couples an aldehyde with an activated alkene.[9][10] An adaptation
can be envisioned where the resulting hydroxyl group is replaced by an amino group.[5]

Conceptual Protocol: Aza-Morita-Baylis-Hillman Adaptation

» Reagents: 3-Pyridinecarboxaldehyde, Acrylonitrile, a nucleophilic catalyst (e.g., DABCO), an

ammonia source.
o Step 1: Aza-MBH Reaction:
o React 3-pyridinecarboxaldehyde with an ammonia source to form an imine in situ.

o In the presence of DABCO, react the imine with acrylonitrile at room temperature. The
reaction may require 24-48 hours.

o Step 2: Conversion to Nitrile (Hypothetical):

o The resulting a-methylene-f-aminonitrile precursor would require subsequent chemical
transformations to yield the final product. This route is less direct and not as well-
documented for this specific compound.

Application in Drug Development
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2-Amino-2-(pyridin-3-yl)acetonitrile serves as a crucial building block for synthesizing
advanced molecules with therapeutic potential, most notably Xanomeline and FP-TZTP.

Xanomeline is a muscarinic acetylcholine receptor agonist with selectivity for M1 and Ma
subtypes, investigated for treating Alzheimer's disease and schizophrenia.[11][12] The
synthesis pathway highlights the utility of 2-amino-2-(pyridin-3-yl)acetonitrile.

Experimental Workflow: Synthesis of Xanomeline

The synthesis of Xanomeline from 3-pyridinecarboxaldehyde involves several key steps, with
the formation of 2-amino-2-(pyridin-3-yl)acetonitrile being a critical early stage.[6][11]
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Caption: Synthetic workflow for Xanomeline production.
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This compound is an Mz selective muscarinic agonist used as a radioligand for Positron
Emission Tomography (PET) studies, particularly in Alzheimer's disease research.[13][14] The
synthesis also relies on 2-amino-2-(pyridin-3-yl)acetonitrile as a key precursor.

Signaling Pathway Context

While 2-amino-2-(pyridin-3-yl)acetonitrile is a synthetic intermediate and not biologically
active itself, its derivatives like Xanomeline function as agonists at muscarinic acetylcholine
receptors (MAChRS). These are G-protein coupled receptors (GPCRSs) that mediate the effects
of the neurotransmitter acetylcholine.

Muscarinic Receptor Agonism

Agonists like Xanomeline bind to and activate mAChRs. For M1 receptors, this typically
involves coupling to the Gq family of G-proteins. This activation initiates a signaling cascade
that leads to various cellular responses, which is the basis of its therapeutic potential in
neurological disorders.

Cell Membrane

Click to download full resolution via product page

Caption: Gg-coupled muscarinic receptor signaling pathway.

Conclusion

2-Amino-2-(pyridin-3-yl)acetonitrile is a compound of significant interest to researchers in
medicinal chemistry and drug development. Its value lies not in its own biological activity, but in
its utility as a versatile and essential precursor for complex therapeutic agents. The synthetic
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routes described herein, particularly the modified Strecker reaction, provide reliable methods
for its preparation, enabling the continued exploration and development of novel treatments for
challenging neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b148195#iupac-name-for-2-amino-2-pyridin-3-yl-
acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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